1H-Benzimidazole, 6-bromo-2-(2-thienyl)- 1H-Benzimidazole, 6-bromo-2-(2-thienyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16272012
InChI: InChI=1S/C11H7BrN2S/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,(H,13,14)
SMILES:
Molecular Formula: C11H7BrN2S
Molecular Weight: 279.16 g/mol

1H-Benzimidazole, 6-bromo-2-(2-thienyl)-

CAS No.:

Cat. No.: VC16272012

Molecular Formula: C11H7BrN2S

Molecular Weight: 279.16 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzimidazole, 6-bromo-2-(2-thienyl)- -

Specification

Molecular Formula C11H7BrN2S
Molecular Weight 279.16 g/mol
IUPAC Name 6-bromo-2-thiophen-2-yl-1H-benzimidazole
Standard InChI InChI=1S/C11H7BrN2S/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10/h1-6H,(H,13,14)
Standard InChI Key JOOKPHKSRPBGDF-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)Br

Introduction

Structural Characteristics and Nomenclature

The core structure of 1H-benzimidazole consists of a benzene ring fused to an imidazole, with nitrogen atoms at positions 1 and 3. In the 6-bromo-2-(2-thienyl) derivative, substitution occurs at two distinct sites:

  • Position 6: A bromine atom introduces steric bulk and electron-withdrawing effects, influencing electronic distribution and reactivity .

  • Position 2: A 2-thienyl group (a five-membered aromatic ring containing one sulfur atom) contributes π-conjugation and potential hydrogen-bonding interactions .

The IUPAC name, 6-bromo-2-(thiophen-2-yl)-1H-benzimidazole, reflects this substitution pattern. X-ray crystallographic data for closely related compounds reveal planar geometries, with dihedral angles between the benzimidazole core and substituents dictating intermolecular interactions .

Synthetic Methodologies

Core Benzimidazole Formation

The synthesis typically begins with the condensation of 4-bromo-1,2-diaminobenzene and a carbonyl-containing precursor. For example, nitrobenzaldehyde derivatives undergo cyclization under oxidative conditions (e.g., nitrobenzene as solvent/oxidant at 180°C) to yield 2-nitro-substituted benzimidazoles . Subsequent reduction of the nitro group to an amine facilitates further functionalization.

Bromination Strategies

Physicochemical Properties

While experimental data for 6-bromo-2-(2-thienyl)-1H-benzimidazole are scarce, extrapolations from analogous compounds suggest:

PropertyValue/DescriptionSource Analogue
Molecular Weight279.14 g/molCalculated
Melting Point191–196°C (similar to 2-bromo-1H-benzimidazole)
SolubilityDMSO, Methanol; Insoluble in water
λₘₐₓ (UV-Vis)~280 nm (aromatic π→π* transitions)
pKa~9.8 (imidazole NH)

The bromine atom increases molecular polarity, enhancing solubility in polar aprotic solvents. The thienyl group contributes to extended conjugation, as evidenced by redshifted UV absorption relative to unsubstituted benzimidazoles .

Industrial and Material Science Applications

  • Coordination Chemistry: The thienyl sulfur and benzimidazole nitrogen atoms serve as ligands for transition metals (e.g., Pd, Cu), relevant to catalysis .

  • Organic Electronics: Thienyl-benzimidazole hybrids exhibit tunable optoelectronic properties, suitable for organic light-emitting diodes (OLEDs) .

Future Directions

  • Synthetic Optimization: Developing regioselective bromination protocols to minimize isomer formation .

  • Biological Screening: Prioritizing in vitro assays against Gram-negative pathogens and cancer cell lines.

  • Computational Modeling: Density functional theory (DFT) studies to predict reactivity and pharmacokinetics.

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